molecular formula C12H17NO3S B12632282 3-acetyl-N-tert-butylbenzenesulfonamide CAS No. 918810-67-0

3-acetyl-N-tert-butylbenzenesulfonamide

Katalognummer: B12632282
CAS-Nummer: 918810-67-0
Molekulargewicht: 255.34 g/mol
InChI-Schlüssel: FPSVXPQAPUVYAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-acetyl-N-tert-butylbenzenesulfonamide: is an organic compound with the molecular formula C12H17NO3S It is a sulfonamide derivative, characterized by the presence of an acetyl group attached to the benzene ring and a tert-butyl group attached to the nitrogen atom of the sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-N-tert-butylbenzenesulfonamide typically involves the reaction of 3-acetylbenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-acetyl-N-tert-butylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-acetyl-N-tert-butylbenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as an inhibitor for certain enzymes, providing insights into their mechanisms of action.

Medicine: The compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of new drugs, particularly those targeting enzymes or proteins involved in disease pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.

Wirkmechanismus

The mechanism of action of 3-acetyl-N-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    N-butylbenzenesulfonamide: Similar structure but with a butyl group instead of a tert-butyl group.

    3-amino-N-tert-butylbenzenesulfonamide: Similar structure but with an amino group instead of an acetyl group.

    N-tert-butylbenzenesulfonamide: Lacks the acetyl group present in 3-acetyl-N-tert-butylbenzenesulfonamide.

Uniqueness: this compound is unique due to the presence of both the acetyl and tert-butyl groups. This combination of functional groups imparts specific chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules. These unique properties make it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

918810-67-0

Molekularformel

C12H17NO3S

Molekulargewicht

255.34 g/mol

IUPAC-Name

3-acetyl-N-tert-butylbenzenesulfonamide

InChI

InChI=1S/C12H17NO3S/c1-9(14)10-6-5-7-11(8-10)17(15,16)13-12(2,3)4/h5-8,13H,1-4H3

InChI-Schlüssel

FPSVXPQAPUVYAQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.